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molecular formula C11H13ClO2 B8688535 1-[4-(3-Chloropropoxy)phenyl]ethanone

1-[4-(3-Chloropropoxy)phenyl]ethanone

Cat. No. B8688535
M. Wt: 212.67 g/mol
InChI Key: BQAYBWFOJLQHBF-UHFFFAOYSA-N
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Patent
US04727145

Procedure details

To a mixture of p-hydroxyacetophenone (50.7 g, 0.37 mol) and 1-bromo-3-chloropropane (160 ml, 1.5 mol) in methanol (250 ml) was added portionwise potassium hydroxide (63 g, 1.12 mol). The mixture was stirred at reflux for 24 hours, cooled to room temperature, filtered through Celite and evaporated in vacuo. The residual semi-solid was diluted with diethyl ether (500 ml) and washed with H2O (2×300 ml). The ether solution was dried over MgSO4, filtered and evaporated in vacuo to give p-chloropropoxy acetophenone as a liquid in 68% yield (53.38 g). 1H NMR (CDCl3): δ7.98-7.89 (d, J=8.9 Hz, 2H), 7.02-6.92 (d, J=8.9 Hz, 2H), 4.16 (t, J=5.9 Hz, 2H), 3.75 (t, J=6.4 Hz, 2H), 2.52 (s, 3H), 2.34-2.16 (m, 2H).
Quantity
50.7 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.Br[CH2:12][CH2:13][CH2:14][Cl:15].[OH-].[K+]>CO>[Cl:15][CH2:14][CH2:13][CH2:12][O:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
50.7 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)=O
Name
Quantity
160 mL
Type
reactant
Smiles
BrCCCCl
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
63 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
ADDITION
Type
ADDITION
Details
The residual semi-solid was diluted with diethyl ether (500 ml)
WASH
Type
WASH
Details
washed with H2O (2×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClCCCOC1=CC=C(C=C1)C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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